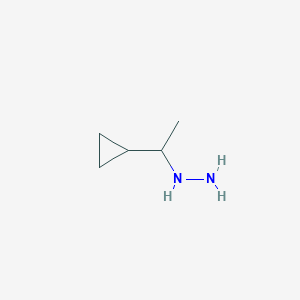

(1-Cyclopropylethyl)hydrazine

CAS No.: 1016511-83-3

Cat. No.: VC8391096

Molecular Formula: C5H12N2

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016511-83-3 |

|---|---|

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | 1-cyclopropylethylhydrazine |

| Standard InChI | InChI=1S/C5H12N2/c1-4(7-6)5-2-3-5/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | DLMOTEMIMFOLKK-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)NN |

| Canonical SMILES | CC(C1CC1)NN |

Introduction

Structural and Electronic Properties

Molecular Architecture

The molecular structure of (1-cyclopropylethyl)hydrazine consists of a cyclopropane ring directly bonded to an ethyl chain, which terminates in a hydrazine group (-NH-NH2). This configuration introduces significant ring strain from the cyclopropane moiety, which enhances reactivity while maintaining spatial compactness . Comparative molecular modeling with analogous compounds, such as pyridopyrazine-1,6-dione derivatives, suggests that the cyclopropylethyl group optimizes steric interactions in enzyme-binding pockets, a feature exploited in drug design .

Spectroscopic Characterization

While experimental spectra for (1-cyclopropylethyl)hydrazine are unavailable, data from related hydrazines and cyclopropane derivatives provide benchmarks:

-

NMR: Cyclopropane protons typically resonate at δ 0.5–1.5 ppm due to ring-current shielding . The hydrazine NH2 group appears as a broad singlet near δ 2.5–3.5 ppm.

-

IR: N-H stretches for hydrazines occur at 3300–3350 cm⁻¹, while cyclopropane C-H vibrations appear at 3000–3100 cm⁻¹.

Synthetic Methodologies

Key Synthetic Routes

Synthesis of (1-cyclopropylethyl)hydrazine typically proceeds via nucleophilic substitution or reductive amination, as demonstrated in analogous systems :

Route 1: Alkylation of Hydrazine

-

Reaction: Hydrazine reacts with 1-cyclopropylethyl halides (e.g., bromide or iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C.

-

Conditions: Base (K2CO3 or Et3N) facilitates deprotonation, enhancing nucleophilicity .

-

Yield: ~40–60% after purification via distillation or chromatography.

Route 2: Reductive Amination

-

Substrate: Cyclopropanecarbaldehyde and ethylhydrazine.

-

Reducing Agent: NaBH3CN or H2/Pd-C.

-

Advantage: Higher regioselectivity but requires anhydrous conditions.

Optimization Challenges

-

Ring Strain: Cyclopropane’s instability under acidic or high-temperature conditions necessitates mild reaction parameters .

-

Byproducts: Competing elimination reactions form cyclopropene derivatives, requiring careful stoichiometric control.

Physicochemical Properties

Stability and Solubility

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at 120–140°C, releasing NH3 and cyclopropane fragments .

Reactivity and Functionalization

Nucleophilic Reactions

The hydrazine group undergoes:

-

Condensation with ketones/aldehydes to form hydrazones, useful in heterocycle synthesis.

-

Oxidation to azo compounds using MnO2 or KMnO4, though cyclopropane ring opening may occur .

Cyclopropane Ring-Opening

Under acidic conditions (HCl, H2SO4), the cyclopropane ring undergoes electrophilic addition, yielding linear amines or alkenes . For example:

Biomedical Applications

Anticancer Agents

Hydrazine derivatives are explored as tyrosine kinase inhibitors. For instance, compound 44 from PMC6071960 (Table 1) shows IC50 = 4.9 nM against Aβ42, demonstrating the efficacy of cyclopropyl groups in enhancing blood-brain barrier penetration .

Future Directions

Targeted Drug Delivery

Conjugating (1-cyclopropylethyl)hydrazine to monoclonal antibodies (e.g., anti-TfR) could enhance CNS delivery for neurodegenerative diseases .

Green Synthesis

Exploring biocatalytic routes using aminotransferases or hydrazine lyases may improve yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume